

A Comparative Analysis of the Antihypertensive Properties of *Equisetum arvense* and Hydrochlorothiazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Horsetail*

Cat. No.: B1181666

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the antihypertensive efficacy of the medicinal plant *Equisetum arvense* (**Horsetail**) and the pharmaceutical drug hydrochlorothiazide, supported by clinical data and mechanistic insights.

This guide provides a detailed comparative study of the antihypertensive effects of *Equisetum arvense* (EA) and hydrochlorothiazide (HCTZ), a first-line diuretic medication for hypertension. The following sections present quantitative data from a head-to-head clinical trial, detailed experimental protocols, and visualizations of their proposed mechanisms of action.

Data Presentation: Comparative Efficacy

A double-blind, randomized clinical trial involving 58 patients with stage I systemic arterial hypertension provides the most direct comparison of the antihypertensive effects of *Equisetum arvense* and hydrochlorothiazide.^{[1][2][3]} The study demonstrated that the standardized dry extract of EA was effective in reducing blood pressure to normal ranges, with a tolerability profile similar to that of HCTZ.^{[1][2]}

Parameter	Equisetum arvense (EA)	Hydrochlorothiazide (HCTZ)
Dosage	900 mg/day (standardized dry extract)	25 mg/day
Treatment Duration	3 months	3 months
Initial Mean Blood Pressure	148.5/95.7 mmHg	Not specified, but patients were stage I SAH
Final Mean Blood Pressure	134.0/84.5 mmHg	Not specified, but no significant statistical difference in blood pressure decrease compared to EA
Mean Systolic Blood Pressure (SBP) Decrease	12.6 mmHg	No significant statistical difference compared to EA
Mean Diastolic Blood Pressure (DBP) Decrease	8.1 mmHg	No significant statistical difference compared to EA
Adverse Events	3.58%	4.68%

Data sourced from a double-blind, randomized clinical trial on stage I systemic arterial hypertension patients.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Experimental Protocols

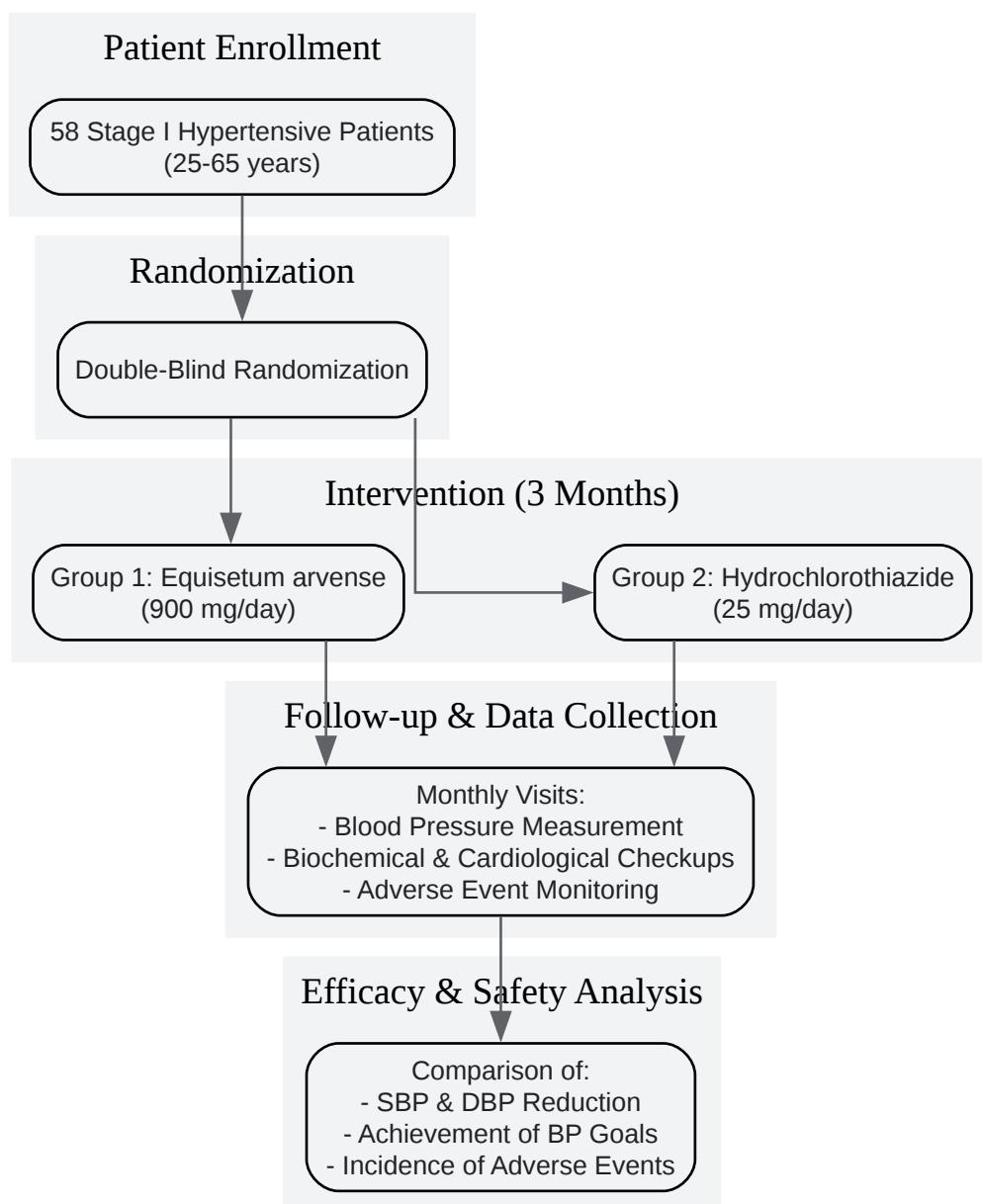
The primary source of comparative data is a double-blind, randomized clinical trial. The methodology employed was as follows:

Study Design: A double-blind, randomized clinical trial was conducted with two parallel groups. [\[1\]](#)[\[3\]](#)

Participants: 58 patients of both sexes, aged between 25 and 65 years, diagnosed with stage I systemic arterial hypertension were included in the study.[\[1\]](#)[\[3\]](#)

Intervention:

- Group 1 (Equisetum arvense): Received 900 mg/day of a standardized dry extract of EA.[[1](#)][[3](#)]
- Group 2 (Hydrochlorothiazide): Received 25 mg/day of HCTZ.[[1](#)][[3](#)] The treatment duration for both groups was three months.[[1](#)][[3](#)]


Data Collection and Efficacy Goals:

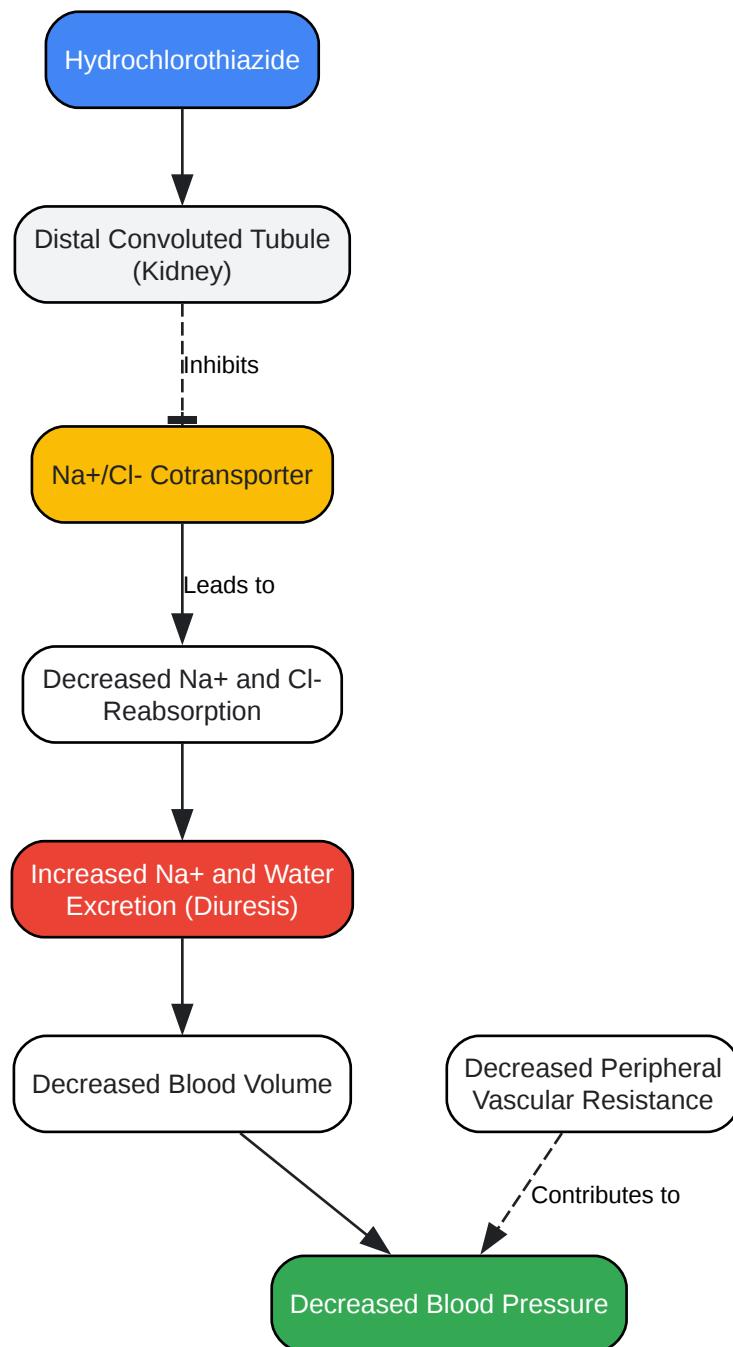
- Follow-up visits were conducted every 30 days.[[1](#)][[3](#)]
- Biochemical and cardiological checkups were performed on all patients before and during the interventions.[[1](#)][[3](#)]
- The primary efficacy goals were a decrease in systolic blood pressure (SBP) and/or diastolic blood pressure (DBP) of ≥ 10.0 mmHg, and/or a casual blood pressure (CBP) of $< 140/90$ mmHg.[[1](#)][[3](#)]

Safety and Tolerability Assessment: Adverse events were monitored and recorded throughout the study. Biochemical tests were conducted to monitor for signs of acute toxicity, as well as renal, hepatic, and hematologic alterations.[[1](#)][[2](#)]

Mandatory Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

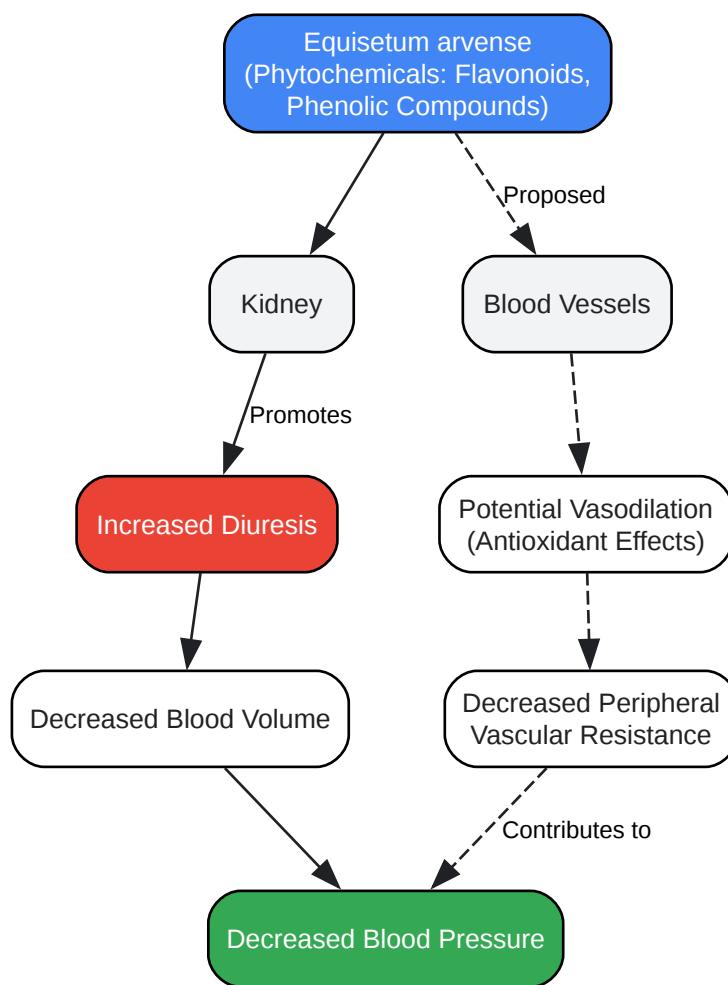

Caption: Workflow of the comparative clinical trial.

Signaling Pathways

Hydrochlorothiazide (HCTZ) Mechanism of Action

Hydrochlorothiazide is a thiazide diuretic that acts on the distal convoluted tubules of the nephron in the kidney.[2][4] Its primary mechanism involves the inhibition of the sodium-

chloride (Na^+/Cl^-) cotransporter, leading to increased excretion of sodium and water, which in turn reduces blood volume and blood pressure.[2][4][5] Over time, it is also believed to reduce peripheral vascular resistance through vasodilation, although the exact mechanism for this is not fully understood.[2][5]



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Hydrochlorothiazide.

Equisetum arvense (EA) Proposed Mechanism of Action

The antihypertensive effect of *Equisetum arvense* is primarily attributed to its diuretic properties, which are comparable to those of hydrochlorothiazide.^{[6][7][8]} The plant contains a variety of phytochemicals, including flavonoids and phenolic compounds, which may contribute to its biological activity.^{[9][10]} Some studies suggest that these compounds may also exert antioxidant and vasorelaxant effects, potentially through interaction with the nitric oxide pathway, which could contribute to a reduction in peripheral vascular resistance.^{[4][11]} However, the precise molecular signaling pathway for the antihypertensive effect of *Equisetum arvense* is not as well-defined as that of hydrochlorothiazide and requires further research.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of *Equisetum arvense*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phytochemistry and Pharmacology of the Genus Equisetum (Equisetaceae): A Narrative Review of the Species with Therapeutic Potential for Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antihypertensive effect of Equisetum arvense L.: a double-blind, randomized efficacy and safety clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Equisetum arvense L. Extract Induces Antibacterial Activity and Modulates Oxidative Stress, Inflammation, and Apoptosis in Endothelial Vascular Cells Exposed to Hyperosmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. Randomized, Double-Blind Clinical Trial to Assess the Acute Diuretic Effect of Equisetum arvense (Field Horsetail) in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcogrev.com [phcogrev.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenolic compounds in field horsetail (Equisetum arvense L.) as natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Antihypertensive Properties of Equisetum arvense and Hydrochlorothiazide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1181666#A-comparative-study-of-the-antihypertensive-effect-of-equisetum-arvense-and-hydrochlorothiazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com